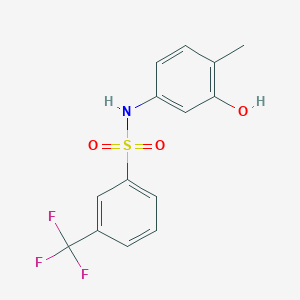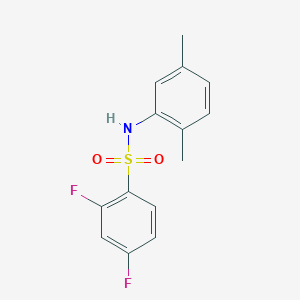
N-(3-hydroxy-4-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-hydroxy-4-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide, also known as compound 991, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various diseases. The compound has been found to exhibit potent inhibitory activity against several enzymes and has shown promising results in preclinical studies.
Wirkmechanismus
Compound 991 exerts its pharmacological effects through the inhibition of various enzymes. The N-(3-hydroxy-4-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide has been shown to inhibit carbonic anhydrases by binding to the active site of the enzyme and blocking the catalytic activity. Carbonic anhydrases play a crucial role in various physiological processes, including acid-base balance, respiration, and bone resorption. The inhibition of carbonic anhydrases has been shown to have therapeutic benefits in the treatment of several diseases, including glaucoma, epilepsy, and cancer. Compound 991 has also been shown to inhibit histone deacetylases, which are enzymes that regulate gene expression and play a crucial role in the development of cancer. The inhibition of histone deacetylases has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound 991 has been shown to inhibit metalloproteinases, which are enzymes that play a crucial role in the degradation of extracellular matrix proteins. The inhibition of metalloproteinases has been shown to have therapeutic benefits in the treatment of several diseases, including arthritis and cancer.
Biochemical and Physiological Effects:
Compound 991 has been shown to exhibit several biochemical and physiological effects. The this compound has been shown to inhibit the activity of carbonic anhydrases, histone deacetylases, and metalloproteinases, which play crucial roles in various physiological processes. The inhibition of these enzymes has been shown to have therapeutic benefits in the treatment of various diseases. Additionally, this compound 991 has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. The this compound has also been shown to exhibit good pharmacokinetic properties, including high oral bioavailability and good tissue penetration.
Vorteile Und Einschränkungen Für Laborexperimente
Compound 991 has several advantages and limitations for lab experiments. The N-(3-hydroxy-4-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide exhibits potent inhibitory activity against several enzymes and has shown promising results in preclinical studies. The this compound has also been shown to exhibit good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. However, the this compound has some limitations, including its low solubility in water and its potential toxicity. Additionally, the this compound requires further optimization to improve its potency and selectivity.
Zukünftige Richtungen
There are several future directions for the development of N-(3-hydroxy-4-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide 991. The this compound has shown promising results in preclinical studies, and further optimization is required to improve its potency and selectivity. Additionally, the this compound has potential therapeutic applications in the treatment of various diseases, including cancer, inflammatory diseases, and infectious diseases. Future studies should focus on the development of new therapeutic agents based on this compound 991 and the evaluation of their efficacy and safety in clinical trials. Additionally, further studies are required to elucidate the mechanism of action of this compound 991 and its potential interactions with other drugs.
Synthesemethoden
The synthesis of N-(3-hydroxy-4-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide 991 involves several steps, including the preparation of starting materials, the formation of intermediates, and the final coupling reaction. The starting materials include 4-methylphenol, trifluoromethylbenzenesulfonyl chloride, and hydroxylamine hydrochloride. The intermediates are formed through several chemical reactions, including nitration, reduction, and acylation. The final coupling reaction involves the reaction of the intermediate with the starting material to form this compound 991. The synthesis method has been optimized to yield high purity and high yield of the this compound.
Wissenschaftliche Forschungsanwendungen
Compound 991 has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrases, histone deacetylases, and metalloproteinases. The N-(3-hydroxy-4-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide has also been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. The scientific research application of this compound 991 includes the development of new therapeutic agents for the treatment of various diseases, including cancer, inflammatory diseases, and infectious diseases.
Eigenschaften
Molekularformel |
C14H12F3NO3S |
|---|---|
Molekulargewicht |
331.31 g/mol |
IUPAC-Name |
N-(3-hydroxy-4-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H12F3NO3S/c1-9-5-6-11(8-13(9)19)18-22(20,21)12-4-2-3-10(7-12)14(15,16)17/h2-8,18-19H,1H3 |
InChI-Schlüssel |
SPWFNVIVTBWDHB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)O |
Kanonische SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-chloro-N-[3-(propanoylamino)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B265825.png)




![N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B265857.png)
![4-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B265858.png)

![4-cyano-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265864.png)
![3-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265874.png)
![N-[3-(dimethylamino)propyl]-2,4-difluorobenzenesulfonamide](/img/structure/B265884.png)
![3-bromo-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265885.png)
![5-bromo-N-[4-(trifluoromethoxy)phenyl]-2-thiophenesulfonamide](/img/structure/B265888.png)
